molecular formula C10H15N5O4 B12936535 1,1'-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione CAS No. 94136-06-8

1,1'-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione

Katalognummer: B12936535
CAS-Nummer: 94136-06-8
Molekulargewicht: 269.26 g/mol
InChI-Schlüssel: UIGBTEFXCZEEJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H20N6O4. It is known for its unique structure, which includes two imidazolidine-2,4-dione rings connected by an iminodiethane bridge. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione derivatives with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or water, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in substituted imidazolidine derivatives .

Wissenschaftliche Forschungsanwendungen

1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione is unique due to its specific structure, which includes an iminodiethane bridge connecting two imidazolidine-2,4-dione rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .

Eigenschaften

CAS-Nummer

94136-06-8

Molekularformel

C10H15N5O4

Molekulargewicht

269.26 g/mol

IUPAC-Name

1-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H15N5O4/c16-7-5-14(9(18)12-7)3-1-11-2-4-15-6-8(17)13-10(15)19/h11H,1-6H2,(H,12,16,18)(H,13,17,19)

InChI-Schlüssel

UIGBTEFXCZEEJA-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC(=O)N1CCNCCN2CC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.